molecular formula C13H11ClO2S B7763347 3'-Methyl-biphenyl-3-sulfonyl chloride

3'-Methyl-biphenyl-3-sulfonyl chloride

Cat. No.: B7763347
M. Wt: 266.74 g/mol
InChI Key: ACJFYEGQJFBTKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Methyl-biphenyl-3-sulfonyl chloride is an organic compound with the molecular formula C13H11ClO2S It is a derivative of biphenyl, where a methyl group is attached to the 3’ position and a sulfonyl chloride group is attached to the 3 position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

3’-Methyl-biphenyl-3-sulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonylation of 3’-methyl-biphenyl. This process typically uses chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The reaction is carried out under controlled conditions, often at low temperatures, to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of 3’-methyl-biphenyl-3-sulfonyl chloride may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and yield of the desired product. The use of catalysts and optimized reaction parameters can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3’-Methyl-biphenyl-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reducing agent used under inert atmosphere conditions.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is used for the oxidation of the methyl group.

Major Products Formed

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Ester Derivatives: Formed from the reaction with alcohols.

    Sulfonothioate Derivatives: Formed from the reaction with thiols.

    Carboxyl Derivatives: Formed from the oxidation of the methyl group.

Scientific Research Applications

3’-Methyl-biphenyl-3-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: It is involved in the development of drugs targeting specific biological pathways, particularly in the treatment of inflammatory and autoimmune diseases.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3’-methyl-biphenyl-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-biphenyl-4-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 4 position.

    3-Methyl-biphenyl-4-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 4 position and the methyl group at the 3 position.

    Biphenyl-3-sulfonyl chloride: Lacks the methyl group, only the sulfonyl chloride group is present.

Uniqueness

3’-Methyl-biphenyl-3-sulfonyl chloride is unique due to the specific positioning of both the methyl and sulfonyl chloride groups on the biphenyl structure. This unique arrangement can influence its reactivity and the types of derivatives that can be synthesized from it, making it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

3-(3-methylphenyl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2S/c1-10-4-2-5-11(8-10)12-6-3-7-13(9-12)17(14,15)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJFYEGQJFBTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.